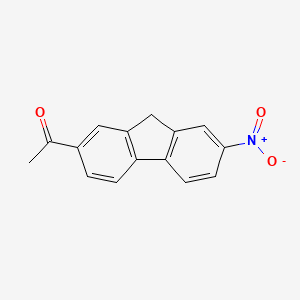

1-(7-Nitro-9h-fluoren-2-yl)ethanone

Descripción

1-(7-Nitro-9H-fluoren-2-yl)ethanone is a fluorene-derived compound characterized by a nitro (-NO₂) group at the 7-position and an ethanone (-COCH₃) group at the 2-position of the fluorene scaffold. The molecular formula is C₁₅H₁₁NO₃, with a molecular weight of 253.26 g/mol.

Propiedades

Número CAS |

34172-49-1 |

|---|---|

Fórmula molecular |

C15H11NO3 |

Peso molecular |

253.25 g/mol |

Nombre IUPAC |

1-(7-nitro-9H-fluoren-2-yl)ethanone |

InChI |

InChI=1S/C15H11NO3/c1-9(17)10-2-4-14-11(6-10)7-12-8-13(16(18)19)3-5-15(12)14/h2-6,8H,7H2,1H3 |

Clave InChI |

HCAWUAVXQVECAL-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Nitro-9h-fluoren-2-yl)ethanone typically involves the nitration of fluorene derivatives followed by acetylation. The nitration process introduces the nitro group at the desired position on the fluorene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrofluorene is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield 1-(7-Nitro-9h-fluoren-2-yl)ethanone .

Industrial Production Methods

Industrial production of 1-(7-Nitro-9h-fluoren-2-yl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and acetylation steps are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

1-(7-Nitro-9h-fluoren-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amino derivatives.

Substitution: Various substituted fluorenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(7-Nitro-9h-fluoren-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(7-Nitro-9h-fluoren-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, contributing to its observed biological activities .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 1-(7-Nitro-9H-fluoren-2-yl)ethanone and related ethanone derivatives:

Impact of Substituents on Properties

- This property may also influence binding to biological targets (e.g., enzymes or DNA) . Bromo-substituted derivatives () are often intermediates in Suzuki-Miyaura cross-coupling reactions, whereas nitro groups may participate in reduction or nucleophilic aromatic substitution.

- Electron-donating groups (e.g., CH₃, OCH₃): Methyl groups (as in 1-(9,9-dimethyl-9H-fluoren-2-yl)ethanone, ) stabilize the fluorene core and increase hydrophobicity, affecting solubility and storage requirements.

- Bulkier substituents (e.g., morpholine): The morpholine group in 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone () introduces steric bulk and basicity, enabling selective inhibition of DNA-PK, a key enzyme in DNA repair.

Actividad Biológica

1-(7-Nitro-9H-fluoren-2-yl)ethanone, a compound with the molecular formula C15H11NO3 and CAS number 34172-49-1, has garnered attention in various fields of scientific research due to its unique structural and chemical properties. This article explores its biological activities, mechanisms of action, and potential applications in medicine and industry.

| Property | Value |

|---|---|

| Molecular Weight | 253.25 g/mol |

| IUPAC Name | 1-(7-nitro-9H-fluoren-2-yl)ethanone |

| InChI Key | HCAWUAVXQVECAL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N+[O-] |

Antimicrobial Properties

Research indicates that 1-(7-nitro-9H-fluoren-2-yl)ethanone exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in the development of new antimicrobial agents. The nitro group is believed to play a crucial role in this activity by undergoing bioreduction to form reactive intermediates that can interact with microbial cellular components.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of cancer cells, particularly in breast cancer models such as MCF-7 and MDA-MB-231 cell lines. The mechanism involves the destabilization of microtubules, which is critical for cell division. This action is similar to that of known chemotherapeutic agents like combretastatin A-4, making it a candidate for further development as an antitumor agent .

The biological effects of 1-(7-nitro-9H-fluoren-2-yl)ethanone are primarily attributed to its interaction with specific molecular targets:

- Microtubule Destabilization : The compound binds to the colchicine site on tubulin, inhibiting polymerization and leading to mitotic arrest and apoptosis in cancer cells .

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive species that may interact with DNA and proteins, leading to cellular damage or apoptosis.

Study on Antiproliferative Effects

A study conducted on various derivatives of fluorene compounds, including 1-(7-nitro-9H-fluoren-2-yl)ethanone, found that these compounds exhibited IC50 values ranging from 10 to 33 nM in MCF-7 cells. This indicates potent antiproliferative effects comparable to established chemotherapeutics .

Mechanistic Insights

Flow cytometry analyses revealed that treatment with 1-(7-nitro-9H-fluoren-2-yl)ethanone resulted in G2/M phase arrest in cancer cells, suggesting its potential utility in cell cycle regulation as part of cancer therapy strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.